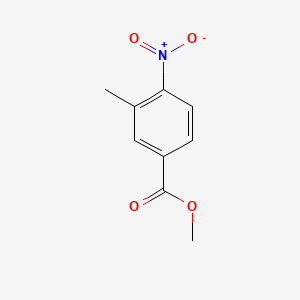

Methyl 3-methyl-4-nitrobenzoate

Beschreibung

Significance of Nitrobenzoate Esters in Organic Synthesis and Medicinal Chemistry Research

Nitrobenzoate esters are versatile intermediates in organic synthesis. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and directs incoming groups primarily to the meta-position. rsc.org This directing effect is a cornerstone of regioselective synthesis, allowing for the controlled construction of complex aromatic molecules. Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a wide array of other functionalities and molecular scaffolds.

In medicinal chemistry, the nitroaromatic scaffold is a recurring motif in various therapeutic agents. acs.orgresearchgate.net Nitrobenzoate esters, in particular, have been investigated for their potential as antimycobacterial agents. nih.gov Research has shown that esters can act as prodrugs, facilitating entry into bacterial cells where they are hydrolyzed to release the active acid form. nih.gov Studies exploring a range of nitrobenzoate derivatives have indicated that compounds with aromatic nitro substitution are often the most active against M. tuberculosis. nih.gov The versatility and reactivity of the nitro group make it a valuable component in the design of new drug candidates, although its inclusion often necessitates careful toxicological evaluation. acs.orgresearchgate.net

Overview of Methyl 3-methyl-4-nitrobenzoate as a Key Structural Motif

This compound is a specific aromatic nitro ester that serves as a prime example of this class of compounds. Its structure features a benzoate (B1203000) core with a methyl ester group, a methyl group at position 3, and a nitro group at position 4. This particular arrangement of substituents defines its chemical reactivity and makes it a valuable building block in multi-step syntheses.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 24078-21-5 |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Appearance | White to Yellow powder to crystal |

| Melting Point | 80 °C |

| Boiling Point | 318.5±30.0 °C (Predicted) |

| Data sourced from references chemicalbook.comtcichemicals.com |

Scope and Research Trajectories Pertaining to this compound

Research involving this compound is primarily focused on its role as a chemical intermediate. It is not typically an end-product itself but rather a crucial precursor in the synthesis of more complex and often pharmaceutically active molecules. The synthesis of this compound generally involves the esterification of its corresponding carboxylic acid, 3-Methyl-4-nitrobenzoic acid. chemicalbook.com

The significance of 3-Methyl-4-nitrobenzoic acid is well-established, as it is a key intermediate in the synthesis of the antihypertensive drug telmisartan. chemicalbook.comguidechem.com The synthesis of this acid can be achieved through various oxidation methods of 2,4-dimethylnitrobenzene or 4-nitro-m-xylene. chemicalbook.comguidechem.comgoogle.com Subsequently, the esterification of 3-Methyl-4-nitrobenzoic acid with methanol (B129727) yields this compound. chemicalbook.com This ester can then be utilized in further synthetic steps, where the ester or nitro groups are modified to build the final target molecule.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-methyl-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-5-7(9(11)14-2)3-4-8(6)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFONJKJLZFGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946915 | |

| Record name | Methyl 3-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24078-21-5 | |

| Record name | Benzoic acid, 3-methyl-4-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24078-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 24078-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-methyl-4-nitro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering for Methyl 3 Methyl 4 Nitrobenzoate

Classical Synthetic Pathways to Methyl 3-methyl-4-nitrobenzoate

The traditional synthesis of this compound typically involves two main strategies: the esterification of 3-methyl-4-nitrobenzoic acid or the nitration of a methyl 3-methylbenzoate (B1238549) scaffold.

Esterification Reactions of 3-Methyl-4-nitrobenzoic Acid

One of the primary methods for synthesizing this compound is through the esterification of 3-methyl-4-nitrobenzoic acid. chemicalbook.com This reaction is commonly achieved via Fischer esterification, where the carboxylic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. truman.edubond.edu.au The use of anhydrous methanol is crucial as the presence of water can shift the equilibrium of the reaction in the reverse direction, thereby reducing the product yield. truman.edu

The synthesis of the precursor, 3-methyl-4-nitrobenzoic acid, can be accomplished through the oxidation of 2,4-dimethyl-nitrobenzene using an oxidizing agent like nitric acid. google.com This method is considered an improvement over processes that use more hazardous and costly reagents like potassium permanganate (B83412) or potassium dichromate. google.com

Nitration Strategies on Methyl 3-methylbenzoate Scaffolds

An alternative and often more direct route is the nitration of methyl 3-methylbenzoate. This electrophilic aromatic substitution reaction involves treating the methyl 3-methylbenzoate with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. ma.eduorgsyn.orgyoutube.comrsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is then attacked by the aromatic ring. youtube.comaiinmr.com

The reaction is regioselective, with the nitro group predominantly adding to the position ortho to the methyl group and meta to the ester group. The electron-withdrawing nature of the methyl ester group deactivates the benzene (B151609) ring towards electrophilic attack and directs the incoming nitro group to the meta position. rsc.orgaiinmr.com However, the methyl group is an activating group and directs ortho and para. The interplay of these electronic effects leads to the formation of this compound as the major product. To prevent multiple nitrations of the benzene ring, the reaction temperature is typically kept low, often below 10°C, using an ice bath. youtube.compreproom.org

Advanced Synthetic Approaches

In recent years, there has been a significant push towards developing more efficient, safer, and environmentally friendly synthetic methods. This has led to the exploration of continuous flow synthesis and novel catalytic systems for the production of nitrobenzoates.

Continuous Flow Synthesis Techniques for Nitrobenzoates

Continuous flow technology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for "scaling out" rather than "scaling up". nih.govresearchgate.net These benefits are particularly relevant for highly exothermic reactions like nitration. nih.gov

In a continuous flow setup, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govyoutube.com This level of control can lead to higher yields and selectivities. For instance, a continuous-flow microreactor system has been developed for the nitration of nitrobenzene, demonstrating enhanced selectivity and safety. nih.gov The application of such systems to the synthesis of this compound could offer significant improvements in process efficiency and safety.

Furthermore, the integration of real-time process analytical technology (PAT) with continuous flow systems allows for continuous monitoring and optimization of the reaction. chemrxiv.org This data-driven approach can lead to a deeper understanding of the reaction kinetics and facilitate the development of more robust and efficient processes. chemrxiv.org

Exploration of Alternative Catalytic Systems in Esterification and Nitration

Research is ongoing to find more sustainable and efficient catalysts for both esterification and nitration reactions. In esterification, while strong mineral acids are effective, they can lead to corrosion and waste generation. Solid acid catalysts, such as sulfuric acid adsorbed on silica (B1680970) gel, have been investigated as reusable and less corrosive alternatives. researchgate.net

For nitration, the use of concentrated sulfuric and nitric acids poses significant environmental and safety concerns. Consequently, there is growing interest in developing solid acid catalysts for nitration. Zeolites, for example, have shown promise in the selective nitration of aromatic compounds, offering high activity and selectivity. rsc.org Another approach involves the use of milder nitrating agents. For instance, guanidine (B92328) nitrate (B79036) and ethylene (B1197577) glycol dinitrate have been shown to be effective nitrating agents for both activated and deactivated aromatic substrates. uri.edu

Enzymatic catalysis is also emerging as a green alternative for the nitration of aromatic compounds. nih.gov Horseradish peroxidase, for example, has been used to catalyze the nitration of various aromatic compounds under mild reaction conditions. nih.gov While still in the early stages of development for industrial applications, enzyme-catalyzed reactions offer the potential for high selectivity and reduced environmental impact. nih.gov

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing by-product formation and waste. Key parameters that are often optimized include:

Temperature: As mentioned earlier, controlling the temperature during nitration is crucial to prevent dinitration. youtube.com

Reaction Time: The duration of the reaction can affect the conversion of starting materials and the formation of by-products.

Molar Ratios of Reactants: The stoichiometry of the reactants, including the nitrating agent and catalyst, can significantly influence the reaction outcome. For example, in the esterification of p-nitrobenzoic acid with glycerol, a molar ratio of 3:1 (glycerol to acid) or higher favors the formation of the mono-ester. google.com

Catalyst Loading: The amount of catalyst used can impact the reaction rate and efficiency.

The table below summarizes key findings from various research on the synthesis of related nitrobenzoates, which can inform the optimization of this compound synthesis.

| Precursor | Reaction Type | Key Findings |

| 3-Methyl-4-nitrobenzoic acid | Esterification | Fischer esterification with methanol and an acid catalyst is a common method. chemicalbook.comtruman.edubond.edu.au |

| Methyl 3-methylbenzoate | Nitration | Nitration with a mixture of nitric and sulfuric acid is regioselective. rsc.orgaiinmr.com Low temperatures are required to prevent dinitration. youtube.compreproom.org |

| Nitrobenzene | Continuous Flow Nitration | Microreactor systems can enhance selectivity and safety. nih.gov |

| Aromatic Compounds | Catalytic Nitration | Solid acid catalysts like zeolites and sulfuric acid on silica gel show promise. researchgate.netrsc.org |

Solvent System Effects on Reaction Yields and Selectivity

The choice of solvent is paramount in the synthesis of this compound as it directly influences reaction rates, yields, and the selectivity towards the desired product. The solvent's role extends beyond simply dissolving the reactants; it can participate in the reaction mechanism and affect the energy profile of the transition states.

In the esterification of 3-methyl-4-nitrobenzoic acid, a common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol, such as methanol, in the presence of a strong acid catalyst. In this case, methanol serves as both a reactant and the solvent. The use of a large excess of methanol can shift the equilibrium towards the product side, thereby increasing the yield. It is crucial that the 3-nitrobenzoic acid is completely dry, as the presence of water can drive the equilibrium in the reverse direction, leading to a reduced product yield. truman.edu For instance, a typical laboratory procedure involves using 8 mL of anhydrous methanol for every gram of 3-nitrobenzoic acid. truman.edu

For the purification of the final product, a mixed solvent system is often employed. For example, in the analogous synthesis of methyl 3-nitrobenzoate, recrystallization from a water/ethanol mixture is a common practice. rsc.org The crude product is dissolved in a minimal amount of hot ethanol, and then water is added to induce crystallization as the solution cools, which helps in removing impurities that are more soluble in the mixed solvent system. rsc.org Another approach involves washing the crude product with ice-cold methanol to remove impurities like the ortho-nitrobenzoic ester. orgsyn.org

In an alternative esterification method, thionyl chloride is used to convert 3-methyl-4-nitrobenzoic acid to its more reactive acid chloride derivative, which then readily reacts with methanol. In a documented procedure, methanol was used as the solvent for the initial reaction with thionyl chloride, leading to a high yield of 96% for this compound. chemicalbook.com

When considering the nitration of methyl 3-methylbenzoate, the most common solvent system is a mixture of concentrated sulfuric acid and concentrated nitric acid. Sulfuric acid acts as a catalyst and a solvent, facilitating the formation of the nitronium ion (NO₂⁺), the active electrophile. aiinmr.com The high polarity of the sulfuric acid medium is essential for stabilizing the charged intermediates formed during the electrophilic aromatic substitution. The purity of the starting methyl benzoate (B1203000) is important, as impurities can lead to lower yields. orgsyn.org

| Synthetic Route | Solvent/Solvent System | Role of Solvent | Reported Yield | Reference |

| Esterification of 3-methyl-4-nitrobenzoic acid | Methanol | Reactant and Solvent | - | truman.edu |

| Esterification with thionyl chloride | Methanol | Solvent | 96% | chemicalbook.com |

| Nitration of methyl benzoate (analogous) | Concentrated H₂SO₄/HNO₃ | Catalyst and Solvent | 81-85% | orgsyn.org |

| Recrystallization (analogous) | Methanol/Water or Methanol | Purification | - | rsc.orgorgsyn.org |

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter in the synthesis of this compound, significantly impacting the reaction rate and the formation of byproducts. The reactions are typically carried out under atmospheric pressure, and the influence of pressure on the kinetics of these liquid-phase reactions is generally considered negligible under standard laboratory conditions.

In the nitration of aromatic compounds, the reaction is highly exothermic, and careful temperature control is crucial to prevent runaway reactions and the formation of dinitro and other over-nitrated byproducts. For the nitration of methyl benzoate, a reaction analogous to the nitration of methyl 3-methylbenzoate, the temperature is typically maintained between 5-15°C. orgsyn.org Exceeding this temperature range can lead to a significant decrease in the yield of the desired mononitro product and an increase in the formation of oily byproducts containing dinitrobenzoic esters and nitrophenolic compounds. orgsyn.org For example, in one study, the yield of the solid product dropped from what was achieved at the optimal temperature when the reaction was carried out at 50°C and even further at 70°C. orgsyn.org Laboratory procedures often utilize an ice bath to maintain the low temperature required for the reaction. rsc.orgsavemyexams.com

The esterification of 3-methyl-4-nitrobenzoic acid via the Fischer method is typically carried out at reflux temperature for a set period, for example, one hour, to ensure the reaction goes to completion. truman.edu The synthesis of methyl 4-nitrobenzoate (B1230335), a similar compound, involved stirring the reaction mixture at 353 K (80°C) for 4 hours. researchgate.net

The esterification using thionyl chloride and methanol is also temperature-controlled. The thionyl chloride is added dropwise to a solution of 3-methyl-4-nitrobenzoic acid in methanol at 0°C. After the initial addition, the reaction mixture is often allowed to warm to room temperature or heated to ensure complete reaction. chemicalbook.com

| Reaction | Temperature Range | Reason for Temperature Control | Reference |

| Nitration of methyl benzoate (analogous) | 5-15°C | To prevent over-nitration and byproduct formation. | orgsyn.org |

| Nitration of methyl benzoate (analogous) | Below 6°C | To ensure regioselectivity and prevent multiple nitrations. | savemyexams.com |

| Fischer Esterification | Reflux | To drive the reaction to completion. | truman.edu |

| Esterification with thionyl chloride | 0°C (initial addition) | To control the exothermic reaction. | chemicalbook.com |

Scalability Considerations in Laboratory and Pilot-Scale Synthesis

Scaling up the synthesis of this compound from the laboratory to a pilot plant presents several challenges that must be addressed to ensure a safe, efficient, and economically viable process. The primary concerns revolve around heat management, mass transfer, and reagent handling.

The nitration of aromatic compounds is notoriously exothermic, and what can be easily managed in a laboratory flask with an ice bath can become a significant safety hazard on a larger scale. Inadequate heat removal in a large reactor can lead to a rapid temperature increase, resulting in a runaway reaction, increased byproduct formation, and potentially an explosion. Therefore, pilot-plant reactors for nitration require efficient cooling systems and careful control over the rate of addition of the nitrating agent. The use of continuous flow reactors is an increasingly popular strategy for scaling up nitration reactions, as they offer superior heat and mass transfer, allowing for better temperature control and improved safety.

For the esterification route, particularly the Fischer esterification, the removal of water is a key consideration for achieving high conversion. In a laboratory setting, this is often managed by using a large excess of the alcohol. At a pilot scale, this might not be economically feasible due to the cost of the alcohol and the energy required for its recovery. In such cases, techniques like azeotropic distillation to remove water might be employed.

The choice of reagents also has scalability implications. While thionyl chloride is effective for esterification on a laboratory scale, its corrosive nature and the generation of HCl and SO₂ gas require specialized equipment for handling and scrubbing at a pilot-plant scale.

A Chinese patent describes a method for preparing the precursor, 3-methyl-4-nitrobenzoic acid, that is suitable for large-scale industrial production. google.com This method utilizes diluted nitric acid as an oxidant, which is less costly and easier to handle than strong oxidizing agents like potassium permanganate or potassium dichromate. The process also allows for the recycling of the waste acid, improving the environmental footprint and economics of the synthesis. google.com The reaction conditions, including feed ratio, temperature, and pressure, are controlled to improve the conversion rate and reduce byproducts, highlighting the importance of process optimization for scalability. google.com

Based on the comprehensive search conducted, detailed experimental spectroscopic and analytical data specifically for the compound This compound (CAS No. 24078-21-5) is not available in the public domain through the accessed resources.

While the existence of the compound is confirmed through chemical catalogs and databases, the specific, detailed research findings required to populate the sections on Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS) could not be located. The search results primarily contained information on isomeric compounds such as methyl 4-methyl-3-nitrobenzoate or related precursors like 4-methyl-3-nitrobenzoic acid, but not the explicit data for the requested molecule.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without the necessary underlying data. Fulfilling the request would require access to proprietary databases or laboratory analysis of the compound itself.

Advanced Spectroscopic and Analytical Characterization Methodologies

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into molecular geometry, conformation, and the various interactions that govern crystal packing.

Analysis of Non-Covalent Interactions in Crystal Lattices

Non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking, are fundamental forces that dictate the supramolecular architecture of crystals. An analysis of these interactions is crucial for understanding the physical properties and stability of a solid-state material. However, this analysis is entirely dependent on the availability of a solved crystal structure. As no such structure has been publicly reported for Methyl 3-methyl-4-nitrobenzoate, a scientifically accurate discussion of its specific non-covalent interactions is not possible.

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatography is an essential tool in synthetic chemistry for monitoring reactions, assessing the purity of products, and for purification. Different chromatographic techniques are employed based on the scale and requirements of the separation.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used to separate, identify, and quantify each component in a mixture. It is the standard method for determining the purity of a chemical compound. A validated HPLC method for this compound would require specific details such as the column type (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile and water), flow rate, and detection wavelength. No established and published HPLC method specifically developed for the purity profiling of this compound could be identified in the available literature.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and convenient qualitative technique used to monitor the progress of a chemical reaction by observing the disappearance of reactants and the appearance of products. A typical TLC protocol involves a specific stationary phase (e.g., silica (B1680970) gel) and a mobile phase (eluent). The retention factor (Rf value) is characteristic of a compound under a given set of conditions. For the synthesis of this compound, TLC would be the ideal tool for reaction monitoring; however, specific eluent systems and corresponding Rf values are not documented in the reviewed sources. While general solvent systems like hexane/ethyl acetate are common for related compounds, the optimal ratio for this specific analyte has not been reported.

Column Chromatography for Purification

For the purification of solid organic compounds, column chromatography is a standard preparative technique. This method separates substances based on their differential adsorption to a stationary phase as a mobile phase flows through it. The choice of solvent system (eluent) is critical for achieving effective separation. While the purification of various nitrobenzoate esters often employs silica gel chromatography with eluents such as mixtures of ethyl acetate and hexane, the specific conditions for the efficient purification of this compound are not detailed in the available scientific literature.

Computational Chemistry and Theoretical Investigations of Methyl 3 Methyl 4 Nitrobenzoate

Thermochemical Property Assessment through Computational Methods

Estimation of Standard Molar Enthalpies of Formation in the Gas Phase

However, data for isomeric compounds such as methyl 3-nitrobenzoate and methyl 4-nitrobenzoate (B1230335) can provide a point of reference for understanding the thermodynamic landscape of this class of molecules. For instance, the isomer methyl 3-nitrobenzoate has a reported gas-phase enthalpy of formation. chemeo.com The addition of a methyl group, as in the case of methyl 3-methyl-4-nitrobenzoate, would be expected to influence this value due to its electron-donating nature and steric effects. The precise quantification of this influence would require dedicated computational studies, which have not yet been published.

Theoretical Prediction of Phase Transition Enthalpies

Theoretical methods can also be employed to predict the enthalpies associated with phase transitions, such as the enthalpy of fusion (ΔfusH°) and the enthalpy of vaporization (ΔvapH°). These values are crucial for understanding the physical state of a compound under different conditions and for designing purification processes like crystallization and distillation.

Similar to the enthalpy of formation, specific theoretically predicted phase transition enthalpies for this compound are not documented in the current scientific literature. However, experimental data for related isomers offer some context. For example, the enthalpies of fusion and vaporization for methyl 3-nitrobenzoate and methyl p-nitrobenzoate have been reported. chemeo.comchemeo.com These values are influenced by the intermolecular forces present in the condensed phases, which in turn are dictated by the molecular structure, including the position of the nitro and methyl groups.

| Compound | Enthalpy of Fusion (ΔfusH°) | Enthalpy of Vaporization (ΔvapH°) |

| Methyl 3-nitrobenzoate | Available | Available |

| Methyl 4-nitrobenzoate | Available | Available |

| This compound | Not available | Not available |

Note: "Not available" indicates that the data could not be found in the searched literature. The table for isomers is provided for contextual comparison.

Structure-Property Relationship Studies in Isomeric Nitrobenzoates

The biological and chemical properties of nitrobenzoate isomers are significantly influenced by the substitution pattern on the benzene (B151609) ring. A study investigating the antifungal activity of 3-methyl-4-nitrobenzoate derivatives highlighted the importance of the alkyl side chain in the ester group for bioactivity. researchgate.net This suggests that even small structural modifications can lead to substantial changes in the molecule's interaction with biological targets.

In a study on the thin-layer chromatography (TLC) analysis of nitration products of methyl benzoate (B1203000), the different isomers (methyl 2-nitrobenzoate, methyl 3-nitrobenzoate, and methyl 4-nitrobenzoate) exhibited distinct Rf values, reflecting differences in their polarity and interaction with the stationary phase. acs.org This separation is a direct consequence of the different electronic environments and dipole moments created by the relative positions of the nitro and methoxycarbonyl groups. For example, the major product of the nitration of methyl benzoate is methyl 3-nitrobenzoate, which has a different polarity compared to the minor 2- and 4-nitro isomers. acs.org These differences in physical properties underscore the critical role of isomerism in determining the behavior of these compounds.

In Silico Drug Discovery and Molecular Docking Applications for Derivatives

Derivatives of this compound have been explored as potential therapeutic agents, with in silico methods playing a key role in their development. In a study focused on identifying new antifungal drug candidates, a series of 3-methyl-4-nitrobenzoate derivatives were synthesized and evaluated. researchgate.net

Molecular docking simulations were performed to investigate the binding interactions of the most active compounds with a proposed molecular target, thymidylate kinase (TPMK) from Candida guilliermondii. researchgate.net The study found that pentyl 3-methyl-4-nitrobenzoate, a derivative of this compound, exhibited significant antifungal activity with a minimum inhibitory concentration (MIC) of 31 µM against C. guilliermondii. researchgate.net The docking results for this derivative revealed key interactions with the amino acid residues of the TPMK protein, providing a structural basis for its observed bioactivity. researchgate.net

This research exemplifies how computational tools like molecular docking can be used to rationalize the structure-activity relationships of this compound derivatives and guide the design of more potent analogs for drug discovery. researchgate.net

| Derivative | Target Protein | Key Finding from Molecular Docking |

| Pentyl 3-methyl-4-nitrobenzoate | Thymidylate Kinase (TPMK) | Interaction with the molecular target proposed as a mechanism for its antifungal activity. |

Advanced Research Applications in Chemical Biology and Pharmaceutical Sciences

Methyl 3-methyl-4-nitrobenzoate as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The utility of this compound and its parent acid, 3-methyl-4-nitrobenzoic acid, is particularly evident in the field of medicinal chemistry, where it functions as a critical intermediate in the production of essential medicines.

3-Methyl-4-nitrobenzoic acid is recognized as an important intermediate in the synthesis of the antihypertensive drug Telmisartan. patsnap.comgoogle.com Telmisartan is an angiotensin II receptor antagonist used to treat high blood pressure, heart failure, and diabetic kidney disease. google.com The synthesis of Telmisartan often commences with commercially available 3-methyl-4-nitrobenzoic acid. rsc.orgacs.org In a multi-step process, this precursor is converted into the core bis-benzimidazole structure of Telmisartan. acs.org For instance, one synthetic pathway involves the initial conversion of 3-methyl-4-nitrobenzoic acid to its methyl ester, this compound, followed by a series of reactions including reduction of the nitro group, acylation, and cyclization steps to form the benzimidazole rings central to Telmisartan's structure. rjpbcs.com This foundational role underscores the compound's importance in the manufacturing of this widely used cardiovascular drug.

Biological Evaluation of this compound Derivatives

Beyond its role as a synthetic intermediate, the chemical scaffold of this compound has been explored for its own potential biological activities, particularly in the development of new antifungal agents.

Fungal infections caused by Candida species represent a significant clinical challenge. scilit.comkab.ac.ug In the search for new antifungal agents, a series of eleven 3-methyl-4-nitrobenzoate derivatives were synthesized and evaluated for their activity against four clinically relevant Candida strains: Candida albicans, Candida glabrata, Candida krusei, and Candida guilliermondii. scilit.comresearchgate.net The study found that the derivatives exhibited varied levels of antifungal activity. scilit.com Notably, this compound itself and its derivative, pentyl 3-methyl-4-nitrobenzoate, displayed significant activity against C. guilliermondii, with Minimum Inhibitory Concentration (MIC) values of 39 µM and 31 µM, respectively. scilit.com Another related compound, methyl 3,5-dinitrobenzoate, also demonstrated antifungal activity against various strains of the Candida genus. nih.gov

Below is an interactive data table summarizing the antifungal activity of selected 3-methyl-4-nitrobenzoate derivatives.

| Compound | Derivative | Candida Strain | MIC (µM) |

| 1 | This compound | C. guilliermondii 207 | 39 |

| 6 | Pentyl 3-methyl-4-nitrobenzoate | C. guilliermondii 207 | 31 |

Data sourced from a study on 3-methyl-4-nitrobenzoate derivatives as antifungal drug candidates. scilit.com

The investigation into the antifungal properties of 3-methyl-4-nitrobenzoate derivatives also included a preliminary Structure-Activity Relationship (SAR) analysis to understand how chemical structure influences biological activity. scilit.com The results indicated that the antifungal efficacy of the compounds was dependent on structural variations and the specific Candida strain being tested. scilit.com A key finding from the SAR study was the apparent importance of alkyl side chains for the observed bioactivity, suggesting that modifying the length and nature of this chain could be a viable strategy for optimizing the antifungal potency of this class of compounds. scilit.com

To elucidate the mechanism behind the observed antifungal effects, researchers employed in silico, or computational, modeling studies. scilit.com For pentyl 3-methyl-4-nitrobenzoate, which was the most active derivative against C. guilliermondii, molecular modeling suggested an interaction with the protein thymidylate kinase (TPMK). scilit.com This protein has been previously identified as a potential molecular target for the development of novel antifungal agents. scilit.com In a related study on the analog methyl 3,5 dinitrobenzoate, molecular modeling also pointed towards a multi-target mechanism of action for its antifungal activity in C. albicans. nih.govnih.gov These computational approaches provide valuable insights into the potential modes of action and guide the rational design of more effective antifungal drugs based on the this compound scaffold.

Related Compounds in Cancer Research

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of mortality in cancer patients. nih.govspandidos-publications.com The process of metastasis is complex, involving changes in cell adhesion, migration, and invasion. Recent research has identified certain nitrobenzoate compounds as potential inhibitors of these critical steps in the metastatic cascade.

Influence of Nitrobenzoate Analogs on Cancer Cell Migration and Adhesion

Extensive research has been conducted on 4-methyl-3-nitrobenzoic acid, a carboxylic acid analog of this compound. Studies have demonstrated that this compound can significantly inhibit cancer cell migration and adhesion, key processes in tumor metastasis.

In a high-throughput screening of 20,000 compounds, 4-methyl-3-nitrobenzoic acid was identified as an inhibitor of migration in nine different tumor cell lines. nih.govspandidos-publications.com Further investigations revealed that it effectively inhibits epidermal growth factor (EGF)-induced chemotaxis and chemokinesis in non-small cell lung cancer (NSCLC) cells. nih.govspandidos-publications.com EGF is a potent signaling molecule that promotes cell motility, and its inhibition is a key strategy in cancer therapy.

Similarly, in breast cancer cell lines, 4-methyl-3-nitrobenzoic acid was shown to inhibit EGF-induced migration and chemotaxis in vitro. nih.govresearchgate.net Importantly, this compound did not affect cell viability or the cell cycle, suggesting that its primary effect is on cell motility rather than being cytotoxic. nih.govresearchgate.net Furthermore, in vivo studies using a breast cancer SCID mouse xenograft model demonstrated that the combination of 4-methyl-3-nitrobenzoic acid and the chemotherapeutic agent Paclitaxel synergistically inhibited both tumor growth and metastasis. nih.gov

The inhibitory effect of 4-methyl-3-nitrobenzoic acid also extends to cell adhesion. nih.gov EGF-induced cell adhesion, another crucial factor in cell migration and invasion, was also found to be inhibited by this compound in NSCLC cells. nih.gov

Interactive Data Table: Effect of 4-methyl-3-nitrobenzoic acid on Cancer Cell Lines

| Cell Line Type | Effect on Migration | Effect on Adhesion | Effect on Cell Viability | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | Inhibited EGF-induced chemotaxis and chemokinesis | Inhibited EGF-induced adhesion | Minor effect on proliferation | nih.govspandidos-publications.com |

| Breast Cancer | Inhibited EGF-induced migration and chemotaxis | Not specified | No effect | nih.govresearchgate.net |

Biochemical Mechanisms Underlying Anti-metastatic Effects (e.g., Cofilin Phosphorylation, Actin Polymerization)

The anti-migratory effects of 4-methyl-3-nitrobenzoic acid are attributed to its influence on the cellular machinery that governs cell movement, specifically the dynamics of the actin cytoskeleton. The actin cytoskeleton is a network of protein filaments that provides structural support to the cell and generates the forces required for migration.

Research has shown that the inhibition of chemotaxis by 4-methyl-3-nitrobenzoic acid is likely due to the impairment of EGF-induced cofilin phosphorylation and actin polymerization. nih.govspandidos-publications.com

Actin Polymerization: Cell migration is driven by the rapid polymerization and depolymerization of actin filaments at the leading edge of the cell. 4-methyl-3-nitrobenzoic acid was found to inhibit the polymerization of F-actin (filamentous actin) induced by EGF in NSCLC cells. spandidos-publications.com

Cofilin Phosphorylation: Cofilin is an actin-binding protein that plays a crucial role in actin filament dynamics by severing existing filaments to create new ends for polymerization. The activity of cofilin is regulated by phosphorylation; when phosphorylated, it is in an inactive state. Studies have shown that EGF stimulation leads to an increase in the phosphorylation of cofilin. spandidos-publications.com Treatment with 4-methyl-3-nitrobenzoic acid markedly reduced this EGF-induced cofilin phosphorylation. spandidos-publications.com This suggests that the compound may interfere with the signaling pathways that lead to cofilin inactivation, thereby disrupting the normal cycle of actin filament turnover required for cell movement.

The LIM kinases (LIMK) are known to phosphorylate cofilin, leading to its inactivation. plos.org Inhibition of LIMK leads to disorganization of the actin cytoskeleton and a blockade of cell motility, making it an attractive target for anti-cancer therapies. plos.org The reduction in cofilin phosphorylation by 4-methyl-3-nitrobenzoic acid suggests a potential interaction with the LIMK pathway or other upstream regulators.

Interactive Data Table: Biochemical Effects of 4-methyl-3-nitrobenzoic acid

| Biochemical Process | Effect of 4-methyl-3-nitrobenzoic acid | Cellular Outcome | Reference |

| Actin Polymerization | Inhibition of EGF-induced F-actin polymerization | Reduced cell motility | spandidos-publications.com |

| Cofilin Phosphorylation | Marked reduction of EGF-induced cofilin phosphorylation | Disruption of actin filament dynamics | spandidos-publications.com |

Applications in Agrochemical and Materials Science Research

While specific research detailing the application of this compound in agrochemical and materials science is not widely available in the public domain, the general class of nitrobenzoate compounds serves as important intermediates in these fields.

Agrochemicals: Nitroaromatic compounds are precursors in the synthesis of various agrochemicals, including herbicides and pesticides. chemicalbook.com The nitro group can be chemically modified to introduce other functional groups necessary for biological activity.

Materials Science: Nitrobenzoate derivatives have been explored in the development of advanced materials. For instance, the related compound Methyl 4-nitrobenzoate (B1230335) has been used to create terahertz linear polarizers due to the specific arrangement of its molecules in a crystal lattice. researchgate.net The presence of the nitro and ester functional groups in this compound suggests its potential as a building block for polymers and other materials where specific electronic or structural properties are desired.

Further research is needed to explore the specific applications of this compound in these areas.

Solid State Chemistry and Materials Science Perspectives

Crystal Engineering and Supramolecular Chemistry of Nitrobenzoate Esters

The arrangement of molecules in a crystal, known as crystal packing, is a cornerstone of solid-state chemistry. In nitrobenzoate esters like Methyl 3-methyl-4-nitrobenzoate, this packing is orchestrated by a variety of intermolecular forces.

Role of Hydrogen Bonding in Crystal Packing

Hydrogen bonds, though weaker than covalent bonds, play a pivotal role in determining the supramolecular architecture of nitrobenzoate esters. st-andrews.ac.uknih.gov In the crystal structures of related compounds, such as methyl 4-nitrobenzoate (B1230335), weak intermolecular C—H···O hydrogen bonds are observed, linking adjacent molecules. researchgate.net Specifically, interactions occur between aromatic C-H groups and the oxygen atoms of both the carboxyl and nitro groups. researchgate.net

In more complex systems involving nitro-substituted benzoic acids and other organic molecules, a hierarchy of hydrogen bonds, including N—H···O and C—H···O, dictates the formation of extended structures like sheets and ribbons. st-andrews.ac.uknih.gov The strength and nature of these bonds are influenced by the pKa values of the interacting molecules. nih.govnih.gov For instance, studies on cocrystals of 4-methylquinoline (B147181) with various chloro- and nitro-substituted benzoic acids reveal short, strong hydrogen bonds between the carboxylic/carboxylate oxygen and the nitrogen atom of the quinoline (B57606). nih.govnih.gov The precise location of the hydrogen atom within this bond can even be disordered across the two sites. nih.gov

While direct crystallographic data for this compound is not extensively detailed in the available literature, the established principles from analogous structures provide a strong indication of the types of hydrogen bonding interactions that would be present. The interplay of the methyl and nitro substituents on the benzene (B151609) ring will influence the specific geometry and strength of these C-H···O interactions.

π-Stacking Interactions in Crystalline Architectures

Aromatic π-stacking interactions are another significant force in the crystal engineering of nitrobenzoate esters. researchgate.net These interactions arise from the attractive, non-covalent forces between aromatic rings. In the crystal structure of methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate, weak π–π stacking interactions are observed between inversion-related pairs of molecules, with a centroid–centroid distance of 4.0585 (9) Å. researchgate.net Similarly, in cocrystals of 4-methylquinoline with nitro-substituted benzoic acids, π–π stacking interactions are consistently observed between the quinoline ring systems. nih.govnih.gov

Polymorphism Studies of this compound

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in materials science, as different polymorphs can exhibit distinct physical and chemical properties. A search of the relevant literature did not yield any specific studies on the polymorphism of this compound. However, studies on related molecules, such as 3-methyl-4-methoxy-4′-nitrostilbene (MMONS), have revealed the existence of multiple polymorphs with different molecular conformations. rsc.org This suggests that polymorphism is a plausible phenomenon for this compound and warrants future investigation.

Potential in Functional Materials Research

The specific arrangement of molecules in the solid state, governed by the interactions discussed above, can give rise to useful material properties. While research specifically targeting this compound for functional materials is not abundant, the broader class of nitroaromatic compounds is recognized for its potential in various applications. nih.gov

Nitroaromatic compounds are important intermediates in the synthesis of a wide range of materials, including dyes and specialty polymers. nih.govnih.gov The nitration of methyl benzoate (B1203000), a closely related process, yields methyl 3-nitrobenzoate, a compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. echemi.com

The potential for functional applications often stems from the electronic properties of the nitro group. The strong electron-withdrawing nature of this group can lead to interesting optical and electronic behaviors. ontosight.ai For instance, a single crystal of methyl 4-nitrobenzoate has been utilized to develop a terahertz linear polarizer, taking advantage of the anisotropic absorption of terahertz waves by the parallel-aligned molecules in the crystal. researchgate.net Given these precedents, it is conceivable that this compound could be explored for applications in nonlinear optics or as a component in electronic materials, although further research is required to substantiate such potential.

Future Research Directions and Concluding Remarks

Development of Green Chemistry Approaches for Methyl 3-methyl-4-nitrobenzoate Synthesis

Traditional synthetic routes for nitroaromatic compounds often involve harsh reaction conditions and the use of hazardous reagents, such as strong acids and heavy metal oxidants. The development of environmentally benign synthetic methods for this compound is a critical area for future research. Green chemistry approaches aim to reduce waste, minimize energy consumption, and utilize less toxic substances.

Key areas of focus include:

Alternative Oxidants: Replacing strong and toxic oxidizing agents like potassium permanganate (B83412) and potassium dichromate with greener alternatives is a primary goal. The use of dilute nitric acid as an oxidant for the synthesis of the precursor, 3-methyl-4-nitrobenzoic acid, has shown promise in improving the cleanliness of the reaction and allowing for the recycling of waste acid. edinst.com Another innovative approach involves the use of air as the oxidant in the presence of a catalytic system, such as cobalt acetate/butanone. acs.org

Catalytic Systems: The exploration of novel catalysts can lead to milder reaction conditions and improved selectivity. For instance, the substitution of sulfuric acid with acetic anhydride as a catalyst in nitration reactions can enhance selectivity and yield while reducing environmental pollution. rsc.org Photocatalysis, using catalysts like hematoporphyrin monomethyl ether in the presence of oxygen, presents another promising avenue for the selective oxidation of the methyl group under mild conditions. acs.org

Solvent-Free or Greener Solvents: Investigating solvent-free reaction conditions or the use of more environmentally friendly solvents can significantly reduce the environmental impact of the synthesis.

| Green Chemistry Approach | Reagents/Catalysts | Advantages |

| Alternative Oxidant | Dilute Nitric Acid | Reduces use of heavy metals, allows for waste acid recycling. edinst.com |

| Catalytic Air Oxidation | Cobalt acetate / butanone | Utilizes air as a clean oxidant. acs.org |

| Alternative Catalyst | Acetic Anhydride | Improves selectivity and yield, reduces acidic waste. rsc.org |

| Photocatalysis | Hematoporphyrin monomethyl ether, Oxygen | Mild reaction conditions, high selectivity. acs.org |

Exploration of Novel Biological Activities for New Derivatives

Nitroaromatic compounds are a well-established class of therapeutic agents with a broad spectrum of pharmacological properties, including antibacterial, antiprotozoal, and anticancer activities. acs.org The core structure of this compound serves as a valuable scaffold for the synthesis of new derivatives with potentially enhanced or novel biological activities.

Future research in this area should focus on:

Antimicrobial and Antifungal Agents: Studies have already demonstrated the antifungal potential of 3-methyl-4-nitrobenzoate derivatives against various Candida species. proquest.com Further structural modifications could lead to the development of more potent and selective antifungal agents. The bioreduction of the nitro group is often central to the antimicrobial mechanism of action of these compounds. acs.org

Anticancer Therapeutics: The precursor, 4-methyl-3-nitrobenzoic acid, has been shown to inhibit the migration of non-small cell lung cancer cells, suggesting its potential as a novel antimetastasis drug. mdpi.com The synthesis and screening of new derivatives of this compound for anticancer activity is a promising avenue for drug discovery.

Antimycobacterial Agents: Nitrobenzoate derivatives have shown intriguing activity against M. tuberculosis. nih.govresearchgate.net Exploring a wider range of ester and thioester derivatives of the 3-methyl-4-nitrobenzoate scaffold could yield new lead compounds for the treatment of tuberculosis. researchgate.net

The biological activity of these compounds is often linked to the electronic properties conferred by the nitro group, which can facilitate interactions with biological targets. acs.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The synthesis of complex organic molecules like this compound and its derivatives can be a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate and optimize chemical synthesis.

Future integration of these technologies can impact the synthesis of this compound in several ways:

Retrosynthetic Analysis: AI-powered tools can analyze the structure of a target molecule and propose potential synthetic routes by working backward from the final product. rsc.orgacs.org This can help chemists identify more efficient and novel pathways for the synthesis of new derivatives.

Reaction Condition Optimization: Machine learning models can be trained on large datasets of chemical reactions to predict the optimal conditions (e.g., temperature, solvent, catalyst) for a given transformation. acs.orgprinceton.edu This can significantly reduce the number of experiments required to achieve high yields and purity. For nitration reactions, which can be challenging, ML models can help predict the best combination of nitrating and activating agents for a specific substrate. edinst.comproquest.com

Prediction of Reaction Outcomes: By learning from vast amounts of reaction data, AI models can predict the likely products and yields of a chemical reaction, including potential side products. rsc.org This predictive capability can help chemists to avoid failed reactions and to design more successful synthetic strategies. The use of deep reinforcement learning has shown to outperform traditional optimization algorithms in finding optimal reaction conditions in fewer steps. nih.gov

The development of robust AI and ML models requires large, high-quality datasets of experimental reaction data. The systematic collection and sharing of such data will be crucial for advancing this field.

Advanced Spectroscopic Characterization of Transient Species in Reactions

A deep understanding of reaction mechanisms is essential for optimizing synthetic processes and controlling product formation. Many chemical reactions, including the synthesis of this compound, proceed through short-lived, highly reactive intermediates known as transient species. The direct observation and characterization of these species are challenging but can provide invaluable mechanistic insights.

Future research should employ advanced spectroscopic techniques to study the transient species involved in the synthesis of this compound:

Femtosecond Transient Absorption Spectroscopy (TAS): This pump-probe technique allows for the detection and characterization of species with lifetimes on the femtosecond to nanosecond timescale. edinst.com It can be used to study the dynamics of excited states and reactive intermediates in photochemical reactions that could be employed in novel synthetic routes. rsc.org TAS has been successfully used to gain mechanistic insights into complex organic reactions, including those involving photocatalysis. proquest.comprinceton.edu

Femtosecond Fluorescence Up-Conversion: This technique is particularly useful for studying the dynamics of singlet excited states, which are often the precursors to photochemical reactions in nitroaromatic compounds. acs.org

Ultrafast X-ray Transient Absorption Spectroscopy: This powerful technique provides element and chemical-site specificity, allowing for the direct mapping of changes in the electronic structure of molecules as a reaction proceeds. acs.org It can be used to follow the real-time evolution of valence electronic states during a chemical transformation. acs.org

In-situ and Operando Spectroscopy: Techniques such as in-situ FTIR and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time under actual reaction conditions, providing a more complete picture of the reaction progress.

By applying these advanced spectroscopic methods, researchers can gain a more detailed understanding of the reaction pathways, identify key intermediates, and ultimately design more efficient and selective syntheses of this compound and its derivatives.

Q & A

Q. What are the key physical and spectroscopic properties of methyl 3-methyl-4-nitrobenzoate, and how are they experimentally determined?

- Answer : Key properties include:

Q. What synthetic methodologies are recommended for preparing this compound?

- Answer : A two-step approach is common:

Nitration : Direct nitration of 3-methylbenzoic acid using HNO₃/H₂SO₄ at 0–5°C, followed by esterification.

Esterification : Reaction of 3-methyl-4-nitrobenzoic acid with methanol, catalyzed by H₂SO₄, under reflux (4–5 hours). TLC (ethyl acetate/petroleum ether, 1:2) monitors reaction progress .

Critical Note : Regioselectivity in nitration is influenced by steric and electronic effects of the methyl group .

Q. How can crystallization conditions be optimized to obtain high-purity single crystals for X-ray diffraction?

- Answer : Use slow evaporation from a dichloromethane/ethanol mixture (1:3 v/v) at 4°C. Crystallinity is verified via powder XRD. For structural refinement, SHELXL (via SHELX suite) is recommended for small-molecule crystallography .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

- Answer : Graph set analysis (Etter’s formalism) reveals C=O⋯H–C and NO₂⋯H–C interactions forming R₂²(8) and R₂²(10) motifs. These stabilize the crystal lattice, as visualized using ORTEP-3 for thermal ellipsoid modeling . Computational tools like Mercury (CCDC) can further analyze packing efficiency .

Q. What strategies resolve contradictions in regioselectivity during nitration of methyl 3-methylbenzoate derivatives?

- Answer : Conflicting results may arise from competing steric (methyl group) vs. electronic (nitro group) effects. To clarify:

- Experimental : Compare product ratios under varying conditions (e.g., HNO₃ concentration, temperature).

- Computational : Use DFT (Gaussian) to calculate activation energies for meta/para nitration pathways .

Example: Methyl groups at position 3 direct nitro groups to position 4 (para to COOCH₃) due to steric hindrance .

Q. How can computational modeling predict the impact of nitro group orientation on molecular reactivity?

- Answer : Perform conformational analysis using molecular dynamics (MD) or quantum mechanics (QM) to assess nitro group torsion angles. Key steps:

Optimize geometry at B3LYP/6-31G* level.

Calculate electrostatic potential maps to identify reactive sites (e.g., nitro group’s electrophilicity).

Compare with experimental IR/Raman spectra for validation .

Q. What advanced spectroscopic techniques differentiate this compound from its structural isomers?

- Answer :

- 2D NMR (HSQC/HMBC) : Correlate aromatic protons with adjacent carbons to confirm substitution patterns.

- Mass Spectrometry (HRMS) : Exact mass (195.172 g/mol) distinguishes it from isomers like methyl 2-methyl-4-nitrobenzoate .

- X-ray Photoelectron Spectroscopy (XPS) : Unique binding energies for nitro (N 1s ~406 eV) and ester (O 1s ~532 eV) groups .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.